2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

Beschreibung

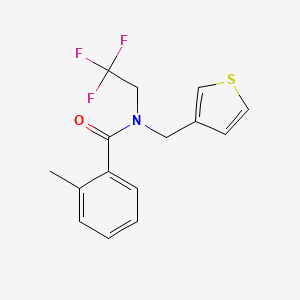

The compound 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a benzamide derivative characterized by a trifluoroethyl group and a thiophen-3-ylmethyl substituent on the amide nitrogen. The trifluoroethyl group is known to enhance metabolic stability and lipophilicity, while the thiophene moiety may influence electronic properties and binding interactions . Benzamides with similar N-alkyl/aryl substitutions are frequently explored in medicinal chemistry and agrochemicals due to their tunable physicochemical and biological properties .

Eigenschaften

IUPAC Name |

2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NOS/c1-11-4-2-3-5-13(11)14(20)19(10-15(16,17)18)8-12-6-7-21-9-12/h2-7,9H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGFCGLPLKXBHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(CC2=CSC=C2)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methylbenzoic acid with thiophen-3-ylmethanol to form an ester intermediate. This intermediate is then reacted with 2,2,2-trifluoroethylamine under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or thiophene rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and stability, while the thiophene ring may contribute to its electronic properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparison of Structural Analogs

*Calculated based on formula C₁₆H₁₅F₃N₂OS.

Research Findings and Implications

- Fluorine’s Role : The trifluoroethyl group enhances metabolic stability and binding affinity, as seen in fluorinated pharmaceuticals (). This aligns with trends in agrochemical design, where fluorine improves efficacy and environmental persistence .

- ’s N,O-bidentate directing groups) .

- Synthetic Challenges : Steric hindrance from the thiophen-3-ylmethyl and trifluoroethyl groups may necessitate optimized coupling conditions, as demonstrated in and .

Biologische Aktivität

The compound 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a member of the benzamide class, characterized by its unique structural features that include a trifluoroethyl group and a thiophene moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound can be denoted as follows:

- Molecular Weight : 305.36 g/mol

-

Chemical Structure :

This structure contributes to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. It has been shown to exhibit:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways related to pain perception and neuroinflammation.

Pharmacological Effects

-

Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HeLa (Cervical) 10.0 A549 (Lung) 15.0 - Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models by downregulating pro-inflammatory cytokines.

- Neuroprotective Properties : Research indicates potential neuroprotective effects against oxidative stress-induced neuronal damage.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound in MCF-7 cells found that treatment resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Case Study 2: Anti-inflammatory Effects

In a mouse model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.